Aluminum magnesium hydroxide

描述

属性

CAS 编号 |

39366-43-3 |

|---|---|

分子式 |

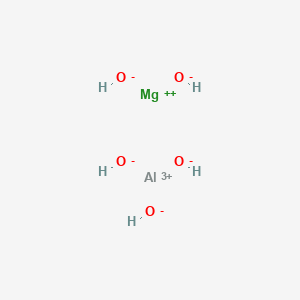

AlH5MgO5 |

分子量 |

136.32 g/mol |

IUPAC 名称 |

aluminum;magnesium;pentahydroxide |

InChI |

InChI=1S/Al.Mg.5H2O/h;;5*1H2/q+3;+2;;;;;/p-5 |

InChI 键 |

RJZNFXWQRHAVBP-UHFFFAOYSA-I |

SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

规范 SMILES |

[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

其他CAS编号 |

39366-43-3 |

同义词 |

Alucol Aludrox aluminum hydroxide - magnesium hydroxide aluminum hydroxide, magnesium hydroxide, drug combination aluminum magnesium hydroxide Maalox Maalox TC Maaloxan Maaloxon magnesium aluminum hydroxide Novalucol Supralox |

产品来源 |

United States |

Synthetic Methodologies and Precursor Chemistry of Aluminum Magnesium Hydroxide

Co-precipitation Techniques for Aluminum Magnesium Hydroxide (B78521) Synthesis

Co-precipitation is a widely utilized and versatile method for synthesizing aluminum magnesium hydroxide. analis.com.mymdpi.com This technique involves the simultaneous precipitation of aluminum and magnesium hydroxides from a solution containing their respective precursor salts. The process allows for intimate mixing of the metal ions at the atomic level, leading to the formation of a homogeneous mixed-metal hydroxide.

Controlled Hydrolysis and pH-Dependent Formation

The formation of this compound via co-precipitation is critically dependent on the controlled hydrolysis of the metal salt precursors and the careful regulation of the solution's pH. frontiersin.orgcanada.ca Aluminum and magnesium hydroxides exhibit different solubility products and precipitate at different pH ranges. Aluminum hydroxide begins to precipitate at a lower pH (around 4-6) compared to magnesium hydroxide (around pH 9). frontiersin.org

The process typically involves preparing a mixed solution of soluble aluminum and magnesium salts, such as nitrates or chlorides. frontiersin.org A basic solution, like sodium hydroxide or ammonium (B1175870) hydroxide, is then added to raise the pH and induce precipitation. mdpi.comnih.gov Maintaining a constant and optimal pH throughout the precipitation process is crucial for achieving a uniform composition and phase purity. nih.gov For instance, a pH range of 8.0–10.0 has been found to be optimal for improving the crystallinity of the synthesized product. nih.gov The rate of addition of the precipitating agent also plays a role; a low flow rate of the reagent mixture can enhance the crystallinity of the final product. nih.gov

The amphoteric nature of aluminum hydroxide presents a challenge, as it can redissolve at higher pH values (above pH 6). frontiersin.org Therefore, precise control over the final pH is necessary to ensure the co-precipitation of both hydroxides and prevent the selective dissolution of the aluminum hydroxide component.

Urea (B33335) Hydrolysis Routes and Reaction Kinetics

An alternative to the direct addition of a base is the use of urea hydrolysis. mdpi.com This method offers a more gradual and homogeneous increase in pH, which can lead to better control over the nucleation and growth processes, resulting in particles with a narrower size distribution and well-defined morphology. mdpi.commdpi.com

In this approach, urea is added to the mixed metal salt solution. Upon heating (typically above 80-90°C), urea slowly decomposes to produce ammonia (B1221849) and carbonate ions. mdpi.comfrontiersin.orgrsc.org The in-situ generation of ammonia gradually raises the pH of the solution, leading to the controlled co-precipitation of aluminum and magnesium hydroxides. mdpi.comrsc.org The carbonate ions produced can also be incorporated into the layered structure of the hydroxide, forming hydrotalcite-like compounds. rsc.org

The kinetics of urea hydrolysis are temperature-dependent; the rate of decomposition increases significantly with temperature. mdpi.com This allows for tuning the rate of precipitation by controlling the reaction temperature. mdpi.com While urea hydrolysis can produce highly crystalline materials, it often requires longer reaction times compared to direct precipitation methods.

| Parameter | Co-precipitation (Direct Base Addition) | Co-precipitation (Urea Hydrolysis) |

| Precipitating Agent | Strong or weak bases (e.g., NaOH, NH₄OH) mdpi.comnih.gov | Urea ((NH₂)₂CO) mdpi.com |

| pH Control | External, rapid pH change nih.gov | Internal, slow, and homogeneous pH increase mdpi.com |

| Typical Temperature | Often at room temperature, but can be elevated analis.com.myacs.org | Elevated temperatures (e.g., >80-90°C) required for urea decomposition frontiersin.orgrsc.org |

| Particle Morphology | Can be less uniform, prone to agglomeration acs.org | Often results in well-defined, monodispersed particles mdpi.commdpi.com |

| Crystallinity | Variable, dependent on pH control and addition rate nih.gov | Generally high due to slow precipitation mdpi.com |

| Reaction Time | Relatively fast | Slower, dependent on urea decomposition rate |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing highly crystalline and morphologically controlled this compound. These methods involve carrying out the synthesis in a closed system, such as an autoclave, under elevated temperatures and pressures. The primary difference between the two is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs other non-aqueous solvents.

Influence of Temperature and Pressure on this compound Crystallization and Morphology

Temperature and pressure are critical parameters in hydrothermal and solvothermal synthesis, significantly influencing the crystallization and morphology of the resulting this compound. up.ac.zatandfonline.com Elevated temperatures increase the solubility of the metal hydroxide precursors, facilitating their dissolution and subsequent recrystallization into a more stable and crystalline phase. tandfonline.comuliege.be

Research has shown that higher temperatures generally lead to products with higher crystallinity and more defined morphologies. up.ac.zanih.gov For instance, hydrothermal treatment of co-precipitated precursors at temperatures between 150-200°C can enhance the formation of crystalline hydroxides. One study demonstrated that to achieve a high yield (96%) of hydrotalcite, a reaction temperature of 160°C for 5 hours was necessary, with a yield greater than 99% achieved at 180°C for the same duration. up.ac.zatandfonline.com The pressure within the autoclave, which is a function of temperature and the filling degree of the vessel, also plays a role in the kinetics of the crystallization process.

The morphology of the particles can also be tailored by adjusting the temperature. For example, in the synthesis of magnesium hydroxide, increasing the hydrothermal temperature can lead to more uniform and regularly shaped particles. nih.gov Similarly, for this compound, the reaction temperature can influence the final particle shape and size. tandfonline.com

| Synthesis Condition | Effect on Crystallization & Morphology |

| Low Temperature | Formation of less crystalline or amorphous phases can dominate. tandfonline.com |

| Increasing Temperature | Promotes dissolution of precursors and recrystallization, leading to higher crystallinity. tandfonline.comuliege.be |

| High Temperature (e.g., 160-180°C) | High yields of highly crystalline, homogeneous layered double hydroxides can be achieved. up.ac.zatandfonline.com |

| Extended Reaction Time | Can lead to larger and more uniformly sized particles. nih.gov |

Seed-Assisted Growth Mechanisms in Hydroxide Systems

Seed-assisted growth is a strategy employed to gain better control over the size, morphology, and orientation of the final crystals. This technique involves introducing pre-synthesized seed crystals into the reaction mixture. These seeds act as nucleation sites, promoting the growth of larger crystals with a more uniform size distribution.

In the context of this compound synthesis, adding seed crystals of the desired phase can guide the crystallization process. The dissolved precursor species in the solution deposit onto the surface of the seed crystals, leading to their growth rather than the formation of new, smaller nuclei. This can be particularly useful in hydrothermal or co-precipitation methods to avoid the formation of fine, difficult-to-filter particles and to produce materials with specific crystallographic orientations. The morphology of the final product is often a replica of the seed crystals, allowing for precise control over the particle shape.

Mechanochemical Synthesis Strategies for this compound

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. mdpi.comresearchgate.net This approach offers a greener and more cost-effective alternative to traditional solution-based methods, as it often eliminates the need for large volumes of solvents and subsequent washing steps. mdpi.com

The process involves the high-energy milling of a mixture of precursor powders, such as magnesium hydroxide and aluminum hydroxide. mdpi.comsibran.ru The intense mechanical forces generated during milling, including friction and impact, lead to the intimate mixing of the reactants at the nanoscale, the creation of defects, and an increase in the surface area and reactivity of the materials. mdpi.comresearchgate.net This mechanical activation facilitates the solid-state reaction between the precursors to form this compound. researchgate.net

In some cases, a subsequent thermal treatment at a relatively low temperature (e.g., 90°C) or a reaction with water is employed after the mechanical activation to complete the formation of the desired crystalline phase. researchgate.netscientific.net The parameters of the milling process, such as the milling time, speed, and the ball-to-powder ratio, are crucial in determining the phase composition and structural properties of the final product. mdpi.comresearchgate.net Mechanochemical methods have been successfully used to prepare magnesium-aluminum layered double hydroxides. mdpi.comresearchgate.netscientific.net

Role of Grinding Conditions on Reaction Activation and Product Phase Composition

Mechanochemical synthesis, which utilizes mechanical energy to induce chemical reactions, is a prominent method for producing this compound and related spinels. Grinding conditions, such as the duration and intensity of milling, play a crucial role in activating the reactants and influencing the phase composition of the resulting product.

Dry grinding of a powder mixture of magnesium hydroxide and gibbsite in a planetary ball mill can lead to the formation of a monolithic MgAl2O4 spinel phase after calcination. researchgate.net Research has shown that intensive grinding for as little as 15 minutes can sufficiently activate the mixture for the formation of the spinel phase upon heating to 900°C. researchgate.net However, prolonged grinding beyond 30 minutes does not necessarily improve the reactivity of the mixture and can lead to the aggregation of fine particles. researchgate.net These aggregates can, in turn, defragment upon calcination. researchgate.net The mechanical energy supplied during grinding can convert the crystalline starting materials into an amorphous phase, which increases the chemical reactivity of the mixture and significantly lowers the activation energy required for the reaction to proceed. researchgate.netmdpi.com This allows for the synthesis of the desired spinel at much lower temperatures compared to traditional solid-state reaction methods. researchgate.net

The choice of grinding bodies and the acceleration at which they operate also impact the final product. Studies have demonstrated that using steel grinding bodies at high accelerations (e.g., 1000 m/s²) for a specific duration (e.g., 30 minutes) can result in the formation of a single-phase MgAl layered double hydroxide (LDH). researchgate.net The mechanochemical activation stage is often followed by a diffusion process, where the activated sample interacts with water to form the final LDH structure. researchgate.net

Table 1: Effect of Grinding on Spinel Synthesis

| Grinding Time (min) | Subsequent Annealing Temperature (°C) | Resultant Phase | Observations | Reference |

| 15 | 900 | Monolithic MgAl2O4 spinel | Sufficient activation for spinel formation. | researchgate.net |

| >30 | 900 | MgAl2O4 spinel | No significant improvement in reactivity; particle aggregation observed. | researchgate.net |

| 60 | - | Amorphous phase | Starting materials converted to amorphous phase. | researchgate.net |

| 30 | - | Single-phase MgAl LDH | Using steel grinding bodies at 1000 m/s². | researchgate.net |

Sonochemical Preparation of this compound Nanostructures

Sonochemistry, the application of ultrasound to chemical reactions and processes, provides a versatile method for the synthesis of this compound nanostructures. This technique utilizes the physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, leading to unique chemical transformations.

The sonochemical preparation of aluminum hydroxide and magnesium hydroxide nanoparticles has been successfully demonstrated using a simple, solvent-based reaction without the need for surfactants. sid.ir In a typical synthesis, a salt precursor, such as aluminum nitrate (B79036) or magnesium nitrate, is dissolved in water. The subsequent addition of a base, like sodium hydroxide or ammonia solution, under ultrasonic irradiation induces the precipitation of the corresponding hydroxide nanoparticles. The pH of the solution is a critical parameter, with a pH of around 11 often being targeted to ensure complete precipitation.

Various parameters of the sonochemical process can be tuned to control the size and shape of the resulting nanostructures. These include the power of the ultrasound, the duration of sonication, and the volume of the reaction mixture. sid.ir For instance, nanoparticles with an average size of less than 30 nm have been successfully synthesized using this method. The prepared nanoparticles can then be washed with distilled water and ethanol (B145695) to remove any unreacted precursors or byproducts.

Sol-Gel Synthesis Routes for this compound and Related Oxides

The sol-gel process is a highly adaptable wet-chemical technique used for the fabrication of materials, including this compound and its corresponding mixed-metal oxides. This method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The sol-gel process offers excellent control over the product's chemical composition and microstructure at a molecular level, leading to highly homogeneous materials.

A common approach involves the use of metal alkoxides or metal salts as precursors. azonano.com For this compound, precursors like magnesium nitrate and aluminum nitrate are dissolved in a solvent, often deionized water. mdpi.comresearchgate.net The process typically involves several key steps: hydrolysis of the precursors, condensation to form a network, aging of the gel, and finally, drying and calcination to obtain the desired hydroxide or oxide phase. lifescienceglobal.com

In one method, thin films of Mg-Al layered double hydroxides (LDHs) are fabricated by first creating precursor gels. mdpi.comresearchgate.net These gels are then calcined to form mixed-metal oxides (MMOs), which are subsequently reconstructed into LDHs by hydration in deionized water. mdpi.comresearchgate.net The viscosity of the precursor gel can be modified by adding polymers like polyvinyl alcohol (PVA) to enhance the processing. mdpi.comresearchgate.net

Control of Hydrolysis and Condensation Reactions in Alkoxide Systems

The kinetics of hydrolysis and condensation reactions are fundamental to the sol-gel process and significantly influence the structure and properties of the final material. In systems involving metal alkoxides, the reaction rates can be controlled by several factors, including the pH, the water-to-alkoxide ratio, and the use of chelating agents. lifescienceglobal.commdpi.com

Aluminum alkoxides are known to be highly reactive towards water, which can lead to rapid and uncontrolled precipitation. lifescienceglobal.commdpi.com To manage this reactivity, chelating agents such as acetic acid are often employed. mdpi.comcapes.gov.br These agents can modify the precursor molecules, stabilizing certain sites and thereby controlling the subsequent polycondensation process. lifescienceglobal.com For example, in the synthesis of magnesium-aluminum oxides from aluminum and magnesium alkoxides, acetic acid can be used to control the hydrolysis and condensation reactions in the absence of added water. capes.gov.br The ratio of the chelating agent to the aluminum alkoxide is a critical parameter that dictates the nature of the product. capes.gov.br

The pH of the reaction medium also plays a crucial role. azonano.com Acidic conditions tend to slow down the hydrolysis rate, which can lead to more uniform particle sizes. azonano.com Conversely, basic conditions typically accelerate the reactions, potentially resulting in larger aggregates. azonano.com The choice of solvent and the reaction temperature further influence the solubility of precursors and the stability of intermediates, providing additional levers for controlling the reaction pathway. azonano.com

Formation of Gels and Monolithic Structures

Gelation is the process where the sol, a colloidal suspension of particles, transitions into a continuous, three-dimensional network, forming a gel. azonano.com This occurs as the condensation reactions progress, leading to the interconnection of the colloidal particles. azonano.com The point at which the sol transforms into a gel is known as the gel point and is dependent on factors like the concentration of the precursors and the reaction conditions. azonano.com

The sol-gel method can be utilized to create monolithic structures of aluminum and magnesium hydroxides and oxides. mdpi.comresearchsquare.com The formation of crack-free, monolithic gels often requires careful control over the gelation process to manage the stresses that develop during drying. mdpi.com For instance, in the synthesis of amorphous magnesium oxide monoliths, glycerol (B35011) has been used to slow down the gelation process, resulting in crack-free gels. mdpi.com

The morphology of the resulting gel can range from a gelatinous precipitate to a transparent gel, depending on the reaction conditions. capes.gov.br For example, in the acetic acid-controlled synthesis of magnesium-aluminum oxides, a higher ratio of acetic acid to aluminum alkoxide leads to the formation of gelatinous precipitates, while a lower ratio results in the formation of a gel. capes.gov.br These gels can then be dried and calcined to produce the final oxide materials. capes.gov.br In some cases, the synthesized gels exhibit a characteristic monolithic surface structure with internal porosity, indicating good connectivity between the grains. researchsquare.com

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the production of this compound is gaining increasing attention, driven by the need for more environmentally friendly and sustainable manufacturing processes. qingdaopengfeng.com Traditional methods for producing metal hydroxides can be energy-intensive and may generate significant waste streams. qingdaopengfeng.commdpi.com Green chemistry aims to address these issues by designing processes that minimize the use and generation of hazardous substances. qingdaopengfeng.com

One key area of focus is the reduction of waste and the development of circular economy approaches. qingdaopengfeng.com For instance, research has been conducted on developing zero-effluent synthesis procedures for hydrotalcite, a type of layered double hydroxide containing magnesium and aluminum. researchgate.nettandfonline.com These processes often involve the recycling of byproducts. researchgate.nettandfonline.com

The use of less hazardous raw materials and solvents is another important aspect of green chemistry. The sonochemical synthesis of aluminum and magnesium hydroxides in water, without the use of organic surfactants, is an example of a greener approach. Furthermore, hydrothermal synthesis methods using untreated magnesium oxide and aluminum hydroxide as starting materials represent a move towards more economically and environmentally favorable processes. researchgate.nettandfonline.com These methods can be designed to be effluent-free by recycling process streams. researchgate.nettandfonline.com

Impact of Precursor Chemistry on Phase Purity and Structural Characteristics

The choice of chemical precursors is a determining factor in the synthesis of this compound, profoundly influencing the phase purity and structural characteristics of the final product. The nature of the precursor salts, their ratio, and the presence of impurities can all affect the reaction pathway and the properties of the resulting material. scielo.org.mx

The synthesis of layered double hydroxides (LDHs) like this compound often starts with soluble metal salts, such as nitrates or chlorides. mdpi.com The molar ratio of the divalent (magnesium) to trivalent (aluminum) cations in the precursor solution is a critical parameter that dictates the composition of the resulting LDH. aip.orgrsc.org Achieving a single-phase LDH often requires precise control over this ratio and the pH of the reaction. rsc.org Deviations from the optimal conditions can lead to the formation of impurity phases, such as boehmite or magnesium hydroxide. rsc.org

For example, in the co-precipitation synthesis of MgAl-LDHs, the formation of a single phase is typically observed within a specific range of Mg/Al ratios. rsc.org Outside of this range, phase separation can occur, resulting in a mixture of the desired LDH and other crystalline phases. rsc.org The precipitation process itself can be a multi-step phenomenon, with the precipitation of aluminum hydroxide occurring at a lower pH than that of magnesium hydroxide. aip.orgrsc.org

The presence of even small amounts of impurities in the precursor materials can also have a significant impact on the properties of the final product. scielo.org.mx For instance, the presence of magnesium as an impurity in an aluminum precursor used for the synthesis of alumina (B75360) can lead to structural defects, alter the acidity, and improve the thermal stability and textural properties of the resulting alumina. scielo.org.mx

The sol-gel method, with its molecular-level mixing of precursors, is particularly effective in producing highly homogeneous and phase-pure materials. The choice between different precursor systems, such as alkoxides versus salts, also influences the reaction kinetics and the final product characteristics. capes.gov.brscirp.org

Advanced Structural Elucidation and Spectroscopic Characterization of Aluminum Magnesium Hydroxide

X-ray Diffraction (XRD) Analysis for Phase Identification and Crystallinity

Powder X-ray diffraction (XRD) is the primary and most common technique used to confirm the formation, phase identity, and crystalline nature of aluminum magnesium hydroxide (B78521). tandfonline.comjocpr.com The resulting diffraction pattern is a unique fingerprint of the crystalline substance. tandfonline.com A typical XRD pattern for a well-crystallized Mg-Al hydrotalcite shows a series of characteristic peaks, which are often sharp and symmetric at low 2θ angles and broader and asymmetric at higher 2θ angles, indicative of its layered structure. jocpr.comresearchgate.net The high intensity of these peaks, particularly the basal reflections (003), (006), and (009), confirms a high degree of crystallinity. researchgate.netanalis.com.mymdpi.com The presence of these distinct reflections confirms the successful synthesis of the layered double hydroxide structure. analis.com.mymdpi.commdpi.com Conversely, the absence of diffraction peaks corresponding to starting materials like magnesium oxide indicates a complete conversion to the hydrotalcite-like phase. jocpr.com

The crystallinity of aluminum magnesium hydroxide can be influenced by synthesis conditions such as temperature and pH. For instance, increasing the synthesis temperature can enhance the crystallinity and particle size of the resulting LDH. tandfonline.com Similarly, a higher pH environment during synthesis can also improve the solid crystallinity of the material. aip.org The sharpness and intensity of XRD peaks, particularly the (003) reflection, are direct indicators of the material's crystallinity. aip.orgijspr.com The mean coherence length, which is related to structural ordering, can be evaluated from the broadening of diffraction lines using the Scherrer equation, further confirming the formation of a well-crystalline product. d-nb.info

Table 1: Typical XRD Peak Positions for Mg-Al Hydrotalcite

| Miller Index (hkl) | Approximate 2θ Angle (°) | Reference |

|---|---|---|

| (003) | 11.6 - 11.7 | researchgate.netanalis.com.mymdpi.com |

| (006) | 23.3 - 23.6 | researchgate.netanalis.com.mymdpi.com |

| (012) | 34.7 - 34.9 | researchgate.netmdpi.com |

| (110) | 60.7 | analis.com.my |

| (113) | 62.0 | analis.com.my |

Layered double hydroxides like this compound exhibit polytypism, which describes the different ways the brucite-like layers can be stacked. The most common polytypes are the rhombohedral 3R and the hexagonal 2H modifications, which differ in their stacking sequences, having three-layer and two-layer periodicities, respectively. rruff.infocambridge.org Natural hydrotalcite is often found as an intimate intergrowth of both 3R and 2H polytypes. rruff.info The 3R polytype is generally indexed with a rhombohedral R-3m symmetry. ijspr.com

The stacking arrangement can be influenced by factors such as cation ordering. For instance, in some LDH systems, a shift in the (01l) reflections can indicate differences in the stacking arrangement that are not attributable to changes in lattice parameters. acs.org While random stacking arrangements are common, the Mg-Al system often shows a preference for the rhombohedral (3R) polytype. acs.org Advanced studies have even identified more exotic polytypes like the 6R modification based on powder XRD patterns. rruff.infocambridge.org The study of polytypism is critical as the stacking sequence can influence the material's properties.

XRD analysis is fundamental for determining the unit cell parameters, specifically the 'a' and 'c' lattice constants, and the interlayer spacing (d-spacing) of this compound. d-nb.info

The lattice parameter 'a' represents the cation-cation distance within the brucite-like layer. It is calculated from the position of the (110) reflection (at 2θ ≈ 60°) using the formula: a = 2 * d(110). d-nb.inforesearchgate.net This parameter is sensitive to the ionic radii of the cations in the hydroxide layers. For example, substituting the larger Mg²⁺ ions (radius ~72 pm) with smaller Al³⁺ ions (radius ~53 pm) leads to a decrease in the 'a' parameter. d-nb.info

The lattice parameter 'c' is related to the total thickness of one brucite-like layer and one interlayer region. It is typically three times the basal spacing of the (003) reflection for the 3R polytype (c = 3 * d(003)). ijspr.comresearchgate.netacs.org The value of 'c' is highly dependent on the size and orientation of the anions present in the interlayer space. researchgate.netrsc.org

The interlayer spacing , or basal spacing, is most directly calculated from the low-angle (003) reflection. analis.com.myrsc.org This d-spacing value represents the distance between adjacent hydroxide layers and changes significantly with the type of interlayer anion. jocpr.comrsc.org For example, the presence of larger organic anions in the interlayer, compared to smaller inorganic ones like carbonate (CO₃²⁻), will result in a larger d(003) value and consequently a larger 'c' parameter. rsc.org An increase in the Mg/Al ratio can also lead to a slight increase in the interlayer spacing. analis.com.my

Table 2: Example of Lattice Parameters for a Mg/Al-NO₃ Hydrotalcite

| Parameter | Method of Calculation | Value (Å) | Reference |

|---|---|---|---|

| Lattice constant 'a' | a = 2 * d(110) or a = 2 * d(222) | 2.98 | ijspr.com |

| Lattice constant 'c' | c = 3 * d(003) or c = 3 * d(104) | 9.12 | ijspr.com |

| Basal Spacing d(003) | From (003) peak position | ~7.5 - 8.9 | researchgate.netrsc.org |

Investigation of Polytypism and Stacking Sequences in Layered Double Hydroxides

Electron Microscopy Techniques (SEM, TEM, HRTEM, NBED, FE-SEM)

Electron microscopy techniques are indispensable for visualizing the physical characteristics of this compound, providing direct insight into its morphology, particle size, and the intricate details of its layered structure at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) are widely used to study the surface morphology and particle aggregation of this compound. mdpi.comijspr.com SEM images often reveal aggregates of small, plate-like secondary particles. jocpr.com The morphology can vary depending on the synthesis method, showing clear variations and sometimes disordered structures without well-organized layers, especially before hydrothermal treatment. ijspr.comacs.org FE-SEM provides higher resolution images, capable of showing details like the hexagonal layers of the hydrotalcite structure. researchgate.net

Transmission Electron Microscopy (TEM) offers higher magnification and resolution, allowing for the visualization of the internal structure and the shape of individual nanoparticles. aip.org TEM analysis can confirm the layered nature of the material and provide information on the uniformity of the particles. aip.org

High-Resolution Transmission Electron Microscopy (HRTEM) provides the capability to image the crystal lattice of this compound directly. It allows for the visualization of the stacked layered structure at the atomic scale. Selected Area Electron Diffraction (SAED), a technique often coupled with TEM, produces diffraction patterns from specific areas of the sample, which can be used to confirm the crystalline structure and identify polytypes, complementing the data obtained from XRD. aip.org These high-resolution techniques are critical for studying the stacking of brucite-like layers and identifying structural imperfections or defect topologies within the crystal lattice.

Morphological Analysis of Micro- and Nanostructures

Spectroscopic Characterization (FTIR, Raman, XPS, UV-Vis, EDS)

A suite of spectroscopic techniques is employed to probe the chemical bonding, elemental composition, and electronic properties of this compound, providing a comprehensive characterization that complements structural data from XRD and microscopy.

Fourier Transform Infrared (FTIR) Spectroscopy is used to identify the functional groups present in the compound. jocpr.com The FTIR spectrum of hydrotalcite shows several characteristic absorption bands. A broad and intense band around 3460-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups in the brucite-like layers and of the interlayer water molecules. mdpi.comsemanticscholar.org A strong absorption peak observed around 1360-1385 cm⁻¹ is characteristic of the antisymmetric stretching mode of carbonate anions (CO₃²⁻), which are commonly present in the interlayer. mdpi.comaip.orgijspr.com Bands at lower frequencies, typically below 800 cm⁻¹, are assigned to the lattice vibration modes, including Mg-O and Al-O bonds (e.g., ~700-630 cm⁻¹ for Al-O and ~470 cm⁻¹ for Mg-O). mdpi.comijspr.com

Raman Spectroscopy provides complementary vibrational information. It can be used to identify interlayer anions and characterize the metal-hydroxyl framework. researchgate.netmdpi.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the elements on the surface of the material. researchgate.net

UV-Visible (UV-Vis) Spectroscopy can be used to investigate the optical properties of the material, such as its optical bandgap. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , often an accessory to an electron microscope, is a powerful technique for determining the elemental composition of the material. ijspr.com It can be used to confirm the presence of magnesium, aluminum, and oxygen and to determine their molar ratios, verifying that the synthesized material has the intended stoichiometry. jocpr.comijspr.com

Table 3: Summary of Spectroscopic Findings for this compound

| Technique | Information Obtained | Typical Findings | References |

|---|---|---|---|

| FTIR | Functional groups, interlayer anions, M-O bonds | Broad O-H stretch (~3500 cm⁻¹), CO₃²⁻ anion peak (~1360 cm⁻¹), M-O lattice vibrations (<800 cm⁻¹) | mdpi.commdpi.comaip.orgijspr.com |

| Raman | Vibrational modes, interlayer species | Complements FTIR data, sensitive to lattice structure | researchgate.netmdpi.com |

| XPS | Surface elemental composition, oxidation states | Confirms presence and oxidation states of Mg, Al, O | researchgate.net |

| UV-Vis | Optical properties | Determination of optical bandgap | researchgate.net |

| EDS/EDX | Elemental composition and ratios | Confirms Mg, Al, O presence and their molar ratios | jocpr.comijspr.com |

Elucidation of Chemical Bonding and Surface Functional Groups

Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy are crucial for identifying the chemical bonds and functional groups present in this compound.

FTIR Spectroscopy: FTIR is effective in identifying the various vibrational modes within the compound. For instance, in hydrotalcite structures, characteristic bands for O-H stretching of the hydroxide layers and interlayer water are observed. scispace.com The presence of interlayer anions, such as carbonate (CO₃²⁻), gives rise to distinct absorption bands. preprints.orgscispace.com Water molecules are characterized by a bending mode around 1632 cm⁻¹ and hydrogen-bonded interlayer water modes at higher wavenumbers. scispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. thermofisher.com It is particularly useful for studying the symmetric vibrations and the local environment of the interlayer anions. scispace.com For example, in hydrotalcites, multiple bands in the Raman spectra can be attributed to different environments of the carbonate anion, suggesting variations in hydrogen bonding with interlayer water and the hydroxide layers. nih.gov The hydroxyl-stretching region in Raman spectra can reveal multiple distinct bands, indicating different local environments for the OH groups. scispace.com

A study on synthetic Mg/Zn/Al-hydrotalcites using FTIR and Raman spectroscopy revealed distinct vibrational modes. In the IR spectrum, a doublet observed at 955 and 1033 cm⁻¹ is attributed to "Al-OH" deformation, which is not seen in the Raman spectra. scispace.com The "Zn-OH" deformation mode appears as a single band around 1462 cm⁻¹ in the IR spectrum. scispace.com The hydroxyl-stretching region is characterized by three different bands in the Raman spectra (around 3355-3360, 3440-3455, and 3535-3580 cm⁻¹), while only one band is observed in the IR spectrum at 3471 cm⁻¹. scispace.com

Surface Compositional Analysis and Interlayer Anion Identification

X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are powerful techniques for determining the surface composition and identifying the anions present in the interlayer spaces of this compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the material's surface. rsc.orgresearchgate.net For this compound, XPS can confirm the presence of Mg, Al, and O in the hydroxide layers. preprints.orgnih.gov High-resolution scans of the O 1s peak can differentiate between oxygen in the hydroxide layers (OH⁻), interlayer water (H₂O), and interlayer anions like carbonate (CO₃²⁻). preprints.orgmdpi.com For a typical carbonate-containing LDH, the Mg 2p and Al 2p peaks appear at binding energies of approximately 50.1 eV and 74.5 eV, respectively. preprints.orgmdpi.com The O 1s spectrum can be deconvoluted into three peaks corresponding to the layer OH-groups (~531.6 eV), interlayer carbonate (~530.5 eV), and interlayer water (~532.4 eV). preprints.orgmdpi.com

X-ray Diffraction (XRD): XRD is fundamental for determining the crystal structure and identifying the phases present in the material. In layered double hydroxides, XRD patterns show characteristic diffraction peaks corresponding to the layered structure. mdpi.commdpi.com The position of the (003) diffraction peak, for instance, is related to the interlayer spacing, which in turn depends on the size and orientation of the interlayer anion. mdpi.comnih.gov This allows for the identification of different interlayer anions. science.gov

Thermal Analysis (TGA, DSC, DTG) for Decomposition Mechanisms and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Derivative Thermogravimetry (DTG), are essential for understanding the thermal stability and decomposition mechanisms of this compound. fiveable.me

The thermal decomposition of this compound typically occurs in multiple stages:

Dehydration: The first stage, occurring at lower temperatures, involves the removal of physically adsorbed and interlayer water. ufv.br

Dehydroxylation: At higher temperatures, the hydroxide layers decompose, releasing water vapor and forming mixed metal oxides. ufv.brmdpi.com

Decomposition of Interlayer Anions: If the interlayer anion is thermally unstable (e.g., carbonate), it will decompose at even higher temperatures. ufv.br

The decomposition temperature of magnesium hydroxide is around 330°C, which is significantly higher than that of aluminum hydroxide at approximately 210-230°C. meixi-mgo.commdpi.com This endothermic decomposition absorbs a considerable amount of heat, with magnesium hydroxide absorbing 1.316-1389 J/g and aluminum hydroxide absorbing 1.051-1050 J/g. meixi-mgo.commdpi.com This property makes them effective flame retardants. meixi-mgo.commdpi.com

TGA measures the mass loss as a function of temperature, providing information on the different decomposition steps. nih.gov DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is maximum. ufv.br DSC measures the heat flow into or out of the sample as a function of temperature, indicating whether the decomposition processes are endothermic or exothermic. fiveable.meufv.br For this compound, the decomposition is an endothermic process. mdpi.com

Table 1: Thermal Decomposition Data for Aluminum and Magnesium Hydroxides

| Property | Aluminum Hydroxide | Magnesium Hydroxide | Reference |

|---|---|---|---|

| Decomposition Temperature | 180–230 °C | 330–400 °C | meixi-mgo.commdpi.com |

| Enthalpy of Decomposition | 1050–1051 J/g | 1316–1389 J/g | meixi-mgo.commdpi.com |

Surface Area and Porosity Characterization (BET, Pore Size Distribution)

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of materials. rsc.orgbettersizeinstruments.com The surface area and porosity of this compound are critical parameters that influence its performance in various applications, such as catalysis and adsorption. mdpi.com

The specific surface area of this compound can vary significantly depending on the synthesis method and conditions. For example, some commercial grades of aluminum hydroxide have BET surface areas ranging from 4 to 11 m²/g. Porous aluminum oxide derived from aluminum hydroxide can exhibit much higher BET surface areas, in the range of 250–370 m²/g, with narrow pore size distributions centered around 4 nm. mdpi.com Similarly, magnesium hydroxide can be synthesized with high surface areas, with some compositions reaching at least 35 m²/g and even up to 80 m²/g. google.com

Nitrogen adsorption-desorption isotherms are used to determine the pore size distribution of the material. rsc.orgrsc.org The shape of the isotherm can provide information about the type of pores present (micropores, mesopores, or macropores). For layered double hydroxides, the porosity is often associated with the space between the aggregated particles.

Table 2: Surface Area and Porosity Data

| Material | BET Surface Area (m²/g) | Pore Size | Reference |

|---|---|---|---|

| Commercial Aluminum Hydroxide | 4 - 11 | N/A | |

| Porous Aluminum Oxide | 250 - 370 | ~4 nm | mdpi.com |

| Magnesium Hydroxide | <25 to >80 | N/A | google.comgoogle.com |

Advanced In-Situ Characterization Techniques for Dynamic Processes

Advanced in-situ characterization techniques are invaluable for studying the dynamic processes that this compound undergoes during reactions or under specific conditions. mdpi.com These methods allow for real-time monitoring of structural and chemical changes.

In-situ XRD: In-situ X-ray diffraction allows for the monitoring of changes in the crystal structure as a function of temperature, pressure, or reaction time. nih.gov This is particularly useful for studying the thermal decomposition of this compound, revealing the formation of intermediate phases and the final oxide products. mdpi.com High-energy synchrotron X-ray sources can provide time-resolved XRD data, enabling the study of fast kinetic processes.

In-situ Spectroscopy (FTIR, Raman): In-situ FTIR and Raman spectroscopy can track changes in chemical bonds and functional groups during a reaction. For example, they can be used to follow the dehydroxylation process and the transformation of interlayer anions.

In-situ Transmission Electron Microscopy (TEM): In-situ TEM allows for the direct observation of morphological and structural changes at the nanoscale during processes like thermal decomposition. acs.org This can provide insights into nucleation and growth mechanisms. acs.org

In-situ X-ray Photoelectron Spectroscopy (XPS): By using synchrotron radiation, in-situ XPS can be performed to study the dynamic changes in the surface composition and chemical states of elements during a chemical reaction. This technique is highly surface-sensitive and can provide crucial information about surface reaction mechanisms.

These advanced in-situ techniques provide a deeper understanding of the structure-property relationships of this compound, which is essential for the design and optimization of materials for specific applications. rsc.org

Theoretical and Computational Investigations of Aluminum Magnesium Hydroxide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study aluminum magnesium hydroxide (B78521), providing detailed information on its electronic properties, stability, and reactivity. researchgate.net

Electronic Structure and Bonding Analysis

DFT calculations have been instrumental in characterizing the electronic structure and the nature of chemical bonding within aluminum magnesium hydroxide. Studies have shown that the valence band is primarily composed of p-orbitals from oxygen and interlayer anions, such as halogens, while the conduction band minimum is mainly derived from the Mg-2p orbital. rsc.org This indicates that the interlayer anions, rather than the hydroxyl groups in the brucite-like layers, act as the primary basic sites, and the magnesium ions in the layers are the most acidic sites. rsc.org The bonding between the layers and the interlayer species is predominantly electrostatic. rsc.org

The electronic properties, including the band gap, can be influenced by the arrangement of atoms within the layers. mdpi.com For instance, DFT studies on aluminum hydroxide polymorphs like gibbsite and bayerite reveal differences in their band structures, with bayerite having a direct band gap and gibbsite having an indirect one. mdpi.com

Structural Stability and Energetic Properties of Polymorphs

The stability of a material is determined by its energy relative to other possible arrangements of its constituent atoms. umn.eduosti.gov DFT can be used to calculate the total energy of different crystal structures, or polymorphs, to predict their relative stability. umn.eduosti.gov For a given composition, the structure with the lowest energy is considered the ground state. umn.edu

In the context of aluminum hydroxides, DFT calculations have been used to compare the stability of various polymorphs. rsc.orgsci-hub.se For instance, studies have established the energetic ordering of different aluminum hydroxide and alumina (B75360) polymorphs, with gibbsite being the most stable form of Al(OH)₃. rsc.orgacs.org These calculations involve comparing the energies of different stacking sequences of the hydroxide layers. acs.org The insights gained from these energetic comparisons are crucial for understanding which polymorphs are likely to form under specific synthesis conditions.

Table 1: Calculated Relative Stabilities of Aluminum Hydroxide and Alumina Polymorphs This table is for illustrative purposes and the exact energy values can vary based on the computational method used.

| Polymorph | Relative Energy (eV/formula unit) |

|---|---|

| Gibbsite | 0.00 |

| Bayerite | >0.00 |

| Boehmite | > Bayerite |

| α-Al₂O₃ | > Boehmite |

Simulation of Interlayer Interactions and Anion Exchange Mechanisms

The interlayer region of this compound is a key feature that governs many of its properties, including its ability to exchange anions. DFT simulations have provided significant insights into the interactions between the positively charged brucite-like layers and the interlayer anions and water molecules. researchgate.net These interactions are primarily electrostatic in nature. rsc.org

The binding energy of different anions within the interlayer space can be calculated using DFT, which in turn predicts the selectivity of anion exchange. rsc.org The general trend observed is that anions with higher charge and smaller size are more strongly bound. rsc.org For example, the binding energy follows the order PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > F⁻ > Cl⁻ > Br⁻ > NO₃⁻ > I⁻. rsc.org This order directly corresponds to the difficulty of exchanging these anions. rsc.org The orientation of the interlayer anions and the number of interlayer water molecules also play a crucial role in determining the interlayer spacing. rsc.orgresearchgate.net

Molecular Dynamics (MD) Simulations of Hydration States and Interlayer Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. cambridge.org MD simulations have been particularly useful in understanding the hydration of this compound and the dynamic processes occurring within its interlayer spaces. cambridge.orgnih.gov

The dynamics of the interlayer species, including their diffusion, can also be investigated using MD simulations. acs.orgnih.gov These simulations have shown that the mobility of interlayer anions is influenced by the hydration level; generally, higher water content leads to increased anion mobility. acs.orgnih.gov

Table 2: Influence of Hydration on Interlayer Properties from MD Simulations This table summarizes general trends observed in MD simulations.

| Property | Low Hydration State | High Hydration State |

|---|---|---|

| Interlayer Spacing | Smaller | Larger |

| Anion Mobility | Lower | Higher |

| Hydrogen Bonding Network | Dominated by layer-anion interactions | Dominated by water-mediated interactions |

Atomistic Modeling of Defects, Cation Disorder, and Surface Phenomena

Real crystals are never perfect and contain various types of defects, such as vacancies, substitutions, and dislocations. Atomistic modeling, which includes both DFT and MD methods, is essential for understanding the impact of these defects on the properties of this compound. ysxbcn.com

Surface phenomena are also critical, as the external surfaces of the crystals are where interactions with the surrounding environment occur. Atomistic simulations can model the structure of different crystal surfaces and how they interact with water and other molecules. acs.org These models can predict surface energies and the relaxation of surface atoms, which can differ significantly from the bulk structure. acs.org The study of defects is not limited to the bulk material; surface defects can also be modeled to understand their role in surface reactivity. ysxbcn.com

Computational Prediction of Reaction Pathways and Phase Transformations

Computational methods are increasingly being used to predict the pathways of chemical reactions and phase transformations. berkeley.eduacs.org For this compound, this can include understanding its formation from precursor materials and its transformation into other phases upon heating or chemical treatment.

By calculating the energies of reactants, products, and potential intermediate and transition states, computational models can map out the most likely reaction pathways. acs.org This can provide valuable information for optimizing synthesis conditions to obtain a desired phase or morphology. berkeley.edu

Phase transformations, such as the decomposition of this compound into mixed metal oxides upon heating, can also be studied. osti.gov Computational approaches can help to elucidate the atomistic mechanisms of these transformations, providing a deeper understanding of how the layered structure breaks down and new phases nucleate and grow. osti.gov This knowledge is crucial for applications where the thermal stability of the material is important.

Mechanistic Studies of Aluminum Magnesium Hydroxide Formation and Transformation

Nucleation and Growth Mechanisms in Solution-Based Synthesis

Solution-based methods, such as co-precipitation and urea (B33335) hydrolysis, are common for synthesizing aluminum magnesium hydroxide (B78521). scispace.com The underlying mechanism involves the creation of a supersaturated solution, which drives the nucleation of primary particles, followed by their subsequent growth into larger crystals.

The co-precipitation method involves mixing a solution of magnesium and aluminum salts with a basic solution to induce precipitation. patsnap.comscirp.org The control of pH during this process is critical. Synthesis at a constant pH generally yields materials with higher crystallinity, smaller particle size, and higher specific surface area compared to synthesis where the pH is allowed to vary. researchgate.net The precipitation can be viewed as a two-step process: aluminum hydroxide, Al(OH)₃, tends to form first at a lower pH (around 4), followed by the precipitation of magnesium ions onto the Al(OH)₃ surface at a higher pH (around 8) to form the layered hydroxide structure. aip.org

The urea hydrolysis method under hydrothermal conditions provides a more gradual and homogeneous increase in pH, facilitating controlled crystal growth. acs.org A systematic investigation of this process reveals a multi-stage formation mechanism:

Initially, an amorphous colloidal aluminum hydroxide is formed from the aluminum precursor salt solution. acs.orgresearchgate.net

This amorphous phase then transforms into crystalline boehmite (γ-AlOOH). acs.orgresearchgate.net

Magnesium ions (Mg²⁺) are continuously incorporated into the lamellar sheets of boehmite. acs.org This incorporation creates a positive charge imbalance in the sheets, which disrupts the hydrogen bonds holding them together. acs.org

Charge-compensating anions (like carbonate from urea decomposition) then enter the interlayer galleries through electrostatic interactions, leading to an initial, alveolate-like LDH phase. acs.org

Finally, these layers stack to form the integrated, plate-like crystalline structure of aluminum magnesium hydroxide. acs.org

In this pathway, the incorporation of magnesium ions into the boehmite sheets is the primary driver for the formation of the LDH crystallites. acs.org

Solid-State Reaction Pathways and Transformations

This compound can also be formed or transformed through solid-state reactions, which occur without a solvent. These pathways include thermal decomposition and mechanochemical synthesis.

Thermal decomposition of hydrotalcite-like compounds is a well-studied solid-state transformation. acs.orgresearchgate.net When heated, the material undergoes a series of changes:

First, interlayer water is lost at temperatures between 423-473 K (150-200 °C). acs.orgkau.edu.sa This results in a dehydrated intermediate phase where the layered structure is largely retained but with a reduced interlayer spacing. acs.orgnih.gov

Next, dehydroxylation of the brucite-like layers occurs, typically at temperatures from 350 to 460 °C. acs.org This process involves the condensation of hydroxyl groups to form water. kau.edu.sa

Finally, at higher temperatures (above 623 K or ~350 °C), the layered structure collapses, and the interlayer anions decompose, leading to the formation of a mixed metal oxide with a rock-salt-like structure. acs.orgacs.orgnih.gov This transformation is often topotactic, meaning the crystallographic orientation of the product is determined by that of the reactant. acs.org

Mechanochemical synthesis is another solid-state route that uses mechanical force, such as ball milling, to induce chemical reactions. mdpi.com Mg₂Al-CO₃ LDHs can be successfully prepared by milling raw materials like magnesium hydroxide (Mg(OH)₂) and aluminum hydroxide (Al(OH)₃). mdpi.com The mechanical action generates a precursor which then reacts with carbonate ions to form the final LDH structure. mdpi.com

Identification of Intermediate Phases and Their Role in Product Formation

The formation and transformation of this compound often proceed through distinct intermediate phases that dictate the final product's structure and properties.

In solution-based synthesis , as seen in the urea hydrolysis method, key intermediates include an amorphous colloidal aluminum hydroxide and crystalline boehmite (γ-AlOOH) . acs.orgresearchgate.net The amorphous phase is the initial precipitate, which then crystallizes into boehmite, a lamellar oxide-hydroxide of aluminum. acs.org The boehmite structure acts as a template; the subsequent incorporation of Mg²⁺ ions into its layers is the critical step that initiates the transformation into the final layered double hydroxide structure. acs.orgresearchgate.net In some cases under weakly acidic conditions, coexisting precursor phases like Mg₂Al(OH)₇ and MgAl₂(OH)₈·xH₂O have been proposed. researchgate.net

During thermal decomposition , the transformation from a layered hydroxide to a mixed oxide involves several intermediate phases or "metaphases". researchgate.net

Upon initial heating (140–180 °C), reversible dehydration leads to the formation of Metahydrotalcite-D (HT-D) . researchgate.net

At higher temperatures (240–260 °C), partial dehydroxylation of the brucite-like layers results in Metahydrotalcite-B (HT-B) , which has a specific crystal structure. researchgate.net

Further heating leads to a highly disordered, dehydrated layered structure before the final collapse. nih.gov This intermediate retains the layered arrangement but with a significantly smaller interlayer distance. nih.gov

The final product of decomposition is a mixed metal oxide (e.g., Mg(Al)O), which is itself an intermediate for catalysts and for the reconstruction of the original LDH structure. kau.edu.sanih.gov

These intermediates are crucial as their formation and stability are directly linked to the reaction conditions and the composition of the initial material. acs.orgresearchgate.net

Dissolution-Precipitation Mechanisms under Varied Conditions

Dissolution-precipitation (or dissolution-recrystallization) is a fundamental mechanism in the formation and transformation of this compound, particularly in hydrothermal synthesis and the reconstruction from calcined precursors. keaipublishing.comtandfonline.com

This mechanism is central to the hydrothermal synthesis from sparingly soluble reactants like metal oxides (MgO) and hydroxides (Al(OH)₃). tandfonline.com The process is believed to follow a dissociation–deposition–diffusion pathway. tandfonline.com The metal oxide/hydroxide precursors must first dissolve to some extent in the aqueous medium. tandfonline.com For instance, MgO dissolves and reacts with water to precipitate as brucite (Mg(OH)₂), which forms the base layer of the LDH. tandfonline.com The dissolved aluminum species then incorporate into this structure, leading to the formation of the final crystalline product. This mechanism avoids the harsh, salt-containing effluents produced in co-precipitation methods. tandfonline.com

The well-known "memory effect" is a prime example of a dissolution-precipitation mechanism. nii.ac.jp When the mixed oxide resulting from thermal decomposition is re-exposed to water and anions, it can reconstruct the original layered hydrotalcite structure. kau.edu.saacs.org This reconstruction involves the hydration of the oxide surface, dissolution of the metal species, and subsequent re-precipitation as layered hydroxide platelets. acs.org The surface hydroxyl groups created during rehydration can act as Brønsted base sites. acs.org

A similar dissolution-recrystallisation mechanism has been observed when using basic magnesium carbonate as a precursor. keaipublishing.com In this green synthesis route, the basic carbonate dissolves in the presence of an Al³⁺ solution and a base, rapidly recrystallizing into the LDH nanosheet structure at room temperature. keaipublishing.com

Influence of Reaction Parameters on Mechanism Dominance and Crystallite Development

The dominant formation mechanism and the resulting crystallite characteristics (size, morphology, crystallinity) of this compound are highly dependent on the reaction parameters.

Key Reaction Parameters and Their Influence

| Parameter | Influence on Mechanism and Crystallite Development | Source(s) |

| pH | In co-precipitation, maintaining a constant pH (typically > 9) is crucial for obtaining materials with higher crystallinity and smaller, more uniform particle sizes. scispace.comscirp.orgresearchgate.net Variable pH can lead to phase impurities and broader particle size distributions. researchgate.net High pH is conducive to forming high-quality LDH coatings via in situ growth. researchgate.net | scispace.comscirp.orgresearchgate.netresearchgate.net |

| Temperature | Higher temperatures generally increase reaction rates and improve crystallinity. In hydrothermal synthesis, a suitably high temperature (e.g., 130 °C) has the most significant impact on producing quality LDH coatings. researchgate.net However, temperature can have complex effects on particle size, sometimes leading to smaller particles due to changes in nucleation versus growth rates. uliege.be The pathways of thermal decomposition are strictly defined by temperature ranges. acs.orgacs.org | acs.orgresearchgate.netuliege.beacs.org |

| Mg/Al Molar Ratio | This ratio fundamentally affects the structure and properties. A lower Mg/Al ratio (higher Al content) can lead to a decrease in the interlayer spacing due to stronger electrostatic attraction. analis.com.myresearchgate.net The ratio also dictates the thermal decomposition behavior, with different ratios leading to two- or three-step transformation processes. acs.orgnih.gov It influences the local chemical environment of the hydroxyl groups (e.g., Mg₂Al-OH vs. Mg₃-OH), affecting dehydroxylation energies. acs.orgnih.gov | acs.organalis.com.myresearchgate.netnih.gov |

| Reactant Concentration | Higher concentrations of precursor salts can influence nucleation rates. For in situ growth methods, a higher aluminum source concentration was found to be beneficial for forming quality coatings. researchgate.net | researchgate.net |

| Aging/Reaction Time | Allowing the precipitated gel to age, often at an elevated temperature (e.g., 60-70 °C for 17 hours), promotes crystal growth and improves crystallinity. jocpr.com Longer reaction times in hydrothermal synthesis are conducive to better coating formation. researchgate.net Hydrothermal reaction for 2 hours can promote uniformity through dissolution and recrystallization. mdpi.com | researchgate.netjocpr.commdpi.com |

Applications of Aluminum Magnesium Hydroxide in Environmental Science and Catalysis

Adsorption and Remediation of Inorganic Pollutants

The high surface area and reactive surface hydroxyl groups of aluminum magnesium hydroxide (B78521) make it an excellent adsorbent for a variety of inorganic pollutants in water and soil.

Heavy Metal Ion Sequestration (e.g., Chromium, Copper, Lead, Cadmium, Iron)

Aluminum magnesium hydroxide and its modified forms are effective in removing toxic heavy metal ions from aqueous solutions. nih.govnih.govresearchgate.net The mechanism of removal is multifaceted and includes precipitation of metal hydroxides, surface adsorption, and intercalation into the layered structure. semanticscholar.orgmdpi.com

For instance, aluminum magnesium mixed hydroxide (AMH) has shown high efficiency in the removal of hexavalent chromium (Cr(VI)). nih.gov Studies have found that AMH with a Mg/Al molar ratio of 3 exhibits the highest adsorption efficiency, which is attributed to its smaller average particle diameter and higher zeta potential. nih.gov The saturated adsorption capacities for Cr(VI) were reported to be between 105.3 and 112.0 mg/g at temperatures ranging from 20-40°C. nih.gov The interaction is believed to be a combination of anion exchange and surface complexation. nih.gov

Modified forms of magnesium-aluminum layered double hydroxides have demonstrated remarkable capacities for sequestering other heavy metals. For example, a MoS₄²⁻ intercalated Mg-Al LDH showed enormous adsorption capacities for mercury (Hg²⁺) at approximately 500 mg/g and silver (Ag⁺) at 450 mg/g. nih.govacs.org This material can effectively reduce concentrations of copper (Cu²⁺), lead (Pb²⁺), Hg²⁺, and Ag⁺ from ppm levels down to ≤1 ppb. acs.org The removal of these metals is rapid; for Hg²⁺, 97.3% removal was achieved within 5 minutes. acs.org

The following table summarizes the removal efficiency of various heavy metals by this compound-based materials.

| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |

| Chromium (VI) | Aluminum Magnesium Mixed Hydroxide (AMH) | 112.0 | - | nih.gov |

| Copper (II) | MoS₄²⁻ intercalated MgAl-LDH | - | >99% (to ≤1 ppb) | acs.org |

| Lead (II) | MoS₄²⁻ intercalated MgAl-LDH | - | >99% (to ≤1 ppb) | acs.org |

| Cadmium (II) | MgFe Layered Double Hydroxide | 869.6 | - | mdpi.com |

| Iron (III) | Alumina (B75360) adsorbents with immobilized 1-nitroso-2-naphthol | - | High metal up-take noted | researchgate.net |

Phosphate (B84403) and Other Anion Removal Mechanisms (e.g., ion exchange, surface complexation, precipitation)

Eutrophication, driven by excess phosphate in water bodies, is a significant environmental concern. rsc.org this compound materials are effective in removing phosphate and other anions from water. The primary mechanisms for this removal include ion exchange, surface complexation, and precipitation. mdpi.com

Layered double hydroxides have exchangeable anions in their interlayer region. mdpi.com In the presence of phosphate ions, these interlayer anions (often carbonate or nitrate) can be exchanged for phosphate ions, effectively sequestering them from the solution. mdpi.com Furthermore, the positively charged surfaces of the hydroxide layers can electrostatically attract negatively charged phosphate ions. mdpi.com

At the surface of the material, hydroxyl groups can form inner-sphere complexes with phosphate ions through a process called ligand exchange. mdpi.comresearchgate.net Under certain pH conditions, phosphate can also precipitate with the magnesium and aluminum ions released from the adsorbent to form insoluble metal phosphates. researchgate.net

Research on MgAl layered double hydroxide composites doped on activated carbon demonstrated a maximum Langmuir phosphate adsorption capacity of 337.2 mg/g. mdpi.com The dominant removal mechanisms were identified as a combination of electrostatic interactions, ion exchange with interlayer NO₃⁻, and inner-sphere surface complexation. mdpi.com The interaction between the surface sites of aluminum magnesium mixed hydroxide and anions like the dye Reactive Brilliant Red K-2BP is also described as a combination of anion exchange and surface complexation. researchgate.net

Role in Acidic Effluent Neutralization and pH Control

This compound serves as an effective agent for neutralizing acidic wastewater and controlling pH. qingdaopengfeng.comchemanalyst.com Its amphoteric nature allows it to act as a base to neutralize acidic effluents from industries such as mining and metal production. qingdaopengfeng.com Compared to more aggressive chemicals like caustic soda or lime, magnesium hydroxide provides a more controlled and gradual neutralization, minimizing the risk of overshooting the target pH. wwdmag.com

In the treatment of acid mine drainage (AMD), which is characterized by low pH and high concentrations of dissolved metals, magnesium hydroxide can raise the pH to levels that facilitate the precipitation of heavy metals like iron as their respective hydroxides. researchgate.netimwa.de This process not only neutralizes the acidity but also aids in the removal of metallic pollutants. longdom.org The use of magnesium hydroxide can be advantageous over lime (calcium hydroxide) as it avoids the precipitation of gypsum (calcium sulfate), which can create large volumes of sludge. imwa.de

Application in Soil and Water Remediation Technologies

This compound and related materials are utilized in both soil and water remediation. longdom.orgnih.gov In water treatment, they are used as coagulants and flocculants, where they help aggregate suspended particles, making them easier to remove through sedimentation and filtration. longdom.orgqingdaopengfeng.com

For in-situ groundwater remediation, Magnesium-Aluminum (Mg-Al) alloys have been proposed as an innovative technology. nih.gov These alloys provide electrons for the chemical reduction of pollutants, while the released Mg²⁺ and Al³⁺ ions react to form layered double hydroxides in place. nih.gov These in-situ formed LDHs can then adsorb and incorporate other contaminants, including heavy metals and oxyanions. nih.gov This approach has shown high removal efficiencies (≥99.7%) for a complex mixture of pollutants. nih.gov

In soil remediation, these materials can help to immobilize heavy metals, reducing their bioavailability and preventing them from leaching into groundwater or being taken up by plants. mdpi.com They can also act as liming agents to neutralize soil acidity. mdpi.comtandfonline.com

Catalytic Roles of this compound and Derived Materials

Upon thermal treatment, this compound transforms into mixed metal oxides, which are highly effective as solid base catalysts. These materials offer an environmentally friendly alternative to homogeneous catalysts. nih.gov

As Heterogeneous Base Catalysts for Fine Chemical Synthesis and Organic Reactions

Nanostructured Mg-Al hydrotalcite (Mg-Al HT), and the mixed oxides derived from it, are recognized as efficient solid base catalysts for the synthesis of fine chemicals. nih.gov Their use as heterogeneous catalysts simplifies product purification and allows for catalyst reuse, reducing waste. nih.gov The basicity of these materials can be tuned by varying the Mg/Al ratio. analis.com.my

These catalysts are active in a variety of organic reactions that traditionally require soluble bases, including:

Aldol condensation analis.com.my

Knoevenagel condensation analis.com.my

Claisen-Schmidt condensation analis.com.my

Michael addition reactions analis.com.my

Transesterification reactions mdpi.com

For example, mixed oxides derived from Mg/Al LDHs have been successfully used as heterogeneous catalysts in the methyl transesterification of ethyl acetate (B1210297). mdpi.com In another application, aluminum-magnesium mixed oxides have been shown to be excellent catalysts for the thiolation of methanol (B129727) with H₂S to produce methanethiol, a key industrial intermediate. researchgate.net The catalytic activity is attributed to a balance of Lewis acid and base sites on the catalyst surface. researchgate.net

As Precursors for Mixed Metal Oxide Catalysts (e.g., Magnesium Aluminum Spinel, MgAl₂O₄)

This compound, particularly in its layered double hydroxide (LDH) or hydrotalcite-like form, serves as a versatile precursor for synthesizing mixed metal oxide (MMO) catalysts. nih.govacs.org Thermal decomposition, or calcination, of these hydroxide precursors removes water and interlayer anions, leading to the formation of highly dispersed, nanostructured MMOs with desirable properties like high surface area and compositional homogeneity. nih.govmdpi.com

A prominent example is the synthesis of Magnesium Aluminum Spinel (MgAl₂O₄), a ceramic material with significant applications in catalysis due to its high thermal stability, mechanical strength, and unique optical properties. scirp.org The synthesis of MgAl₂O₄ from this compound precursors can be achieved through various methods, including co-precipitation, sol-gel, and hydrothermal techniques. mdpi.comscirp.orgresearchgate.net

In the co-precipitation method, solutions of magnesium and aluminum salts are reacted with a base to precipitate the layered double hydroxide precursor. mdpi.compatsnap.com This precursor is then washed, dried, and calcined at high temperatures to yield the spinel phase. mdpi.com The sol-gel process involves creating a colloidal suspension (sol) of precursors, such as MgAl₂(OH)₈, which is then gelled and calcined. scirp.org This method is considered effective for producing MgAl₂O₄ with high purity, small particle size, and uniform pore size distribution. scirp.org Studies have shown that the properties of the final MgAl₂O₄ catalyst are highly dependent on the synthesis parameters. scirp.org For instance, the choice of solvent, pH, calcination temperature, and time significantly influences the particle size, surface area, and crystallinity of the resulting spinel. scirp.orgresearchgate.netmdpi.com Research indicates that pure magnesium aluminum spinel can be synthesized at temperatures around 300°C, though industrial processes often use higher temperatures to ensure complete phase formation. researchgate.net

The transformation from LDH to MMO is a key step. During calcination, the layered structure collapses, but a "memory effect" can be observed where the material can reconstruct its original layered structure upon rehydration. patsnap.com This process yields mixed oxides with enhanced catalytic activity for reactions like transesterification. mdpi.com

Table 1: Synthesis Parameters for Magnesium Aluminum Spinel (MgAl₂O₄) from Precursors This table is interactive. Column headers can be clicked to sort the data.

| Synthesis Method | Precursors | Calcination Temp. (°C) | Key Findings/Observations | Reference |

|---|---|---|---|---|

| Sol-Gel | MgAl₂(OC₃H₈)₈ sol | 1200 | Optimal temperature for producing pure MgAl₂O₄ with uniform particle size. pH of 8.5 enhanced hydrolysis rate. scirp.org | scirp.org |

| Co-precipitation | Aluminum hydroxide and magnesium oxide | 1000 | MgAl₂O₄ spinel peaks began to appear at 1000°C. This method showed advantages over ball milling. mdpi.com | mdpi.com |

| Co-precipitation / Hydrothermal | Aluminum hydroxide (from waste), magnesium nitrate (B79036) | 550 | Produced mixed oxides (Mg-Al-O) from LDH precursors, which were effective as heterogeneous catalysts in transesterification. mdpi.com | mdpi.com |

| Aqueous Sol-Gel | Magnesium chloride, aluminum nitrate, citric acid | 1200 | Pure cubic MgAl₂O₄ phase formed at 1200°C from a citrate (B86180) precursor. scielo.br | scielo.br |

Catalyst Supports and Stabilization in Industrial Chemical Manufacturing Processes

Mixed metal oxides derived from this compound, especially magnesium aluminate (MgAl₂O₄), are widely used as catalyst supports and stabilizers in various industrial chemical processes. acs.orggoogle.com Their primary functions are to provide a high surface area for the dispersion of the active catalytic metal, enhance thermal stability, and prevent the deactivation of the catalyst through processes like sintering (the agglomeration of metal particles at high temperatures). mdpi.commdpi.combohrium.com

The presence of magnesium and aluminum in the support material often increases the specific surface area of the catalyst. mdpi.com Gamma-alumina (γ-Al₂O₃), which can be produced from aluminum hydroxide precursors, is a common catalyst support known for its high surface area and structural stability. mdpi.com The incorporation of magnesium to form a spinel structure (MgAl₂O₄) can further enhance these properties, particularly thermal stability. acs.orgbohrium.com For example, MgAl₂O₄ is used as a support for nickel-based catalysts in methane (B114726) reforming processes. acs.org The spinel support provides high thermal stability and can help mitigate carbon deposition, a common cause of catalyst deactivation in this process. acs.org

Magnesium promotion has been shown to be effective in stabilizing catalysts for various reactions. In the hydrogenation of CO₂ to methanol, a magnesium-promoted Cu/ZnO/ZrO₂/Al₂O₃ catalyst demonstrated superior stability and activity compared to its unprompted counterpart. acs.org Similarly, in the catalytic combustion of methane, a potent greenhouse gas, a magnesium promoter in a Pd/CeO₂-ZrO₂-Al₂O₃ catalyst was found to significantly improve hydrothermal stability. bohrium.com This enhancement was attributed to the formation of stable PdO-MgAl₂O₄ structures on the catalyst surface during aging, which compensated for deactivation caused by the sintering of palladium particles. bohrium.com The use of chromium in catalysts to act as a heat stabilizer has been a concern due to its toxicity; magnesium-containing supports offer a more environmentally benign alternative for achieving thermal stabilization. google.com

Table 2: Effect of Mg-Al Oxide Support on Catalyst Stability and Performance This table is interactive. Column headers can be clicked to sort the data.

| Catalyst System | Application | Role of Mg-Al Support/Promoter | Reference |

|---|---|---|---|

| Ni/MgFeₓAl₂₋ₓO₄ | Methane Reforming | The spinel support offers high thermal stability and redox functionality, controlling carbon accumulation and enhancing catalyst stability. acs.org | acs.org |

| Pd/MgO-CZA | Methane Combustion | Mg promoter improved hydrothermal stability by forming PdO-MgAl₂O₄ structures, compensating for Pd sintering. bohrium.com | bohrium.com |

| Cu/ZnO/ZrO₂/Al₂O₃-MgO | CO₂ Hydrogenation to Methanol | Magnesium incorporation improved the durability and stability of the catalyst. acs.org | acs.org |

| Pd/Al₂O₃ | Magnesium Sulfate Decomposition | The alumina support, derived from aluminum hydroxide, helped lower the decomposition temperature and activation energy of the process. scielo.br | scielo.br |

Investigation of Reaction Kinetics and Mechanisms in Catalytic Processes

Understanding the reaction kinetics and mechanisms involved in the transformation of this compound precursors and their subsequent use in catalysis is crucial for optimizing material synthesis and catalytic performance. Researchers employ various analytical techniques to probe these processes, including thermogravimetric analysis (TGA), X-ray diffraction (XRD), and temperature-programmed desorption/reduction. acs.orgnih.gov

Studies on the thermal decomposition of aluminum hydroxide and magnesium hydroxide to their respective oxides (alumina and magnesia) have been conducted to determine kinetic parameters. acs.org For instance, a study on the decomposition at high temperatures (973 to 1123 K) found the apparent activation energies to be 30.6 kJ/mol for aluminum hydroxide and 50.9 kJ/mol for magnesium hydroxide. acs.org The reaction orders were determined to be 0.45 and 0.55, respectively. acs.org

The mechanism of layered double hydroxide (LDH) formation has also been a subject of detailed investigation. One proposed mechanism for the synthesis of MgAl-LDH suggests that amorphous aluminum hydroxide forms first. acs.orgacs.org This amorphous phase then transforms into crystalline boehmite (γ-AlOOH), and magnesium ions are subsequently incorporated into the boehmite sheets. acs.orgacs.org This incorporation creates a positive charge imbalance, which is then neutralized by interlayer anions, leading to the final layered hydrotalcite structure. acs.orgacs.org